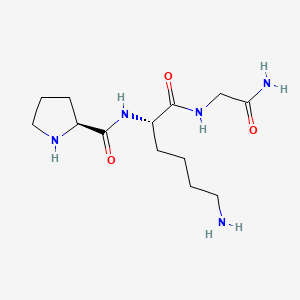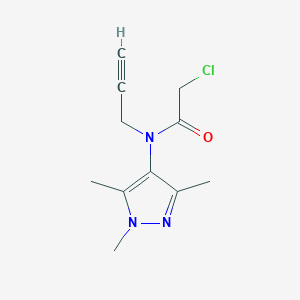
5-Bromo-L-tryptophylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid is a synthetic compound that features an indole moiety, a bromine atom, and an amino acid derivative. Compounds with indole structures are often of interest due to their biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid typically involves multi-step organic synthesis. A common approach might include:
Bromination: Introduction of the bromine atom to the indole ring.
Amidation: Formation of the amide bond between the indole derivative and an amino acid.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the bromine atom or the amide group.
Substitution: Nucleophilic substitution reactions might occur at the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce a debrominated or deaminated product.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid could be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology
Biologically, compounds with indole structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases, particularly those involving the central nervous system or cancer.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a research chemical.
Wirkmechanismus
The mechanism of action for (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom might enhance binding affinity or specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
5-Bromoindole: A simpler brominated indole derivative.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
(S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid is unique due to its specific combination of an indole ring, bromine atom, and amino acid moiety, which may confer unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
918957-45-6 |
|---|---|
Molekularformel |
C13H14BrN3O3 |
Molekulargewicht |
340.17 g/mol |
IUPAC-Name |
2-[[(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14BrN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
SIQCMCYGZGPDGX-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


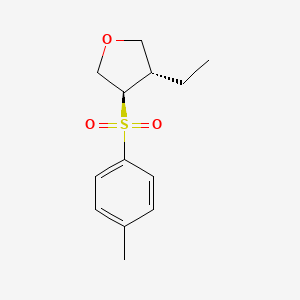

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
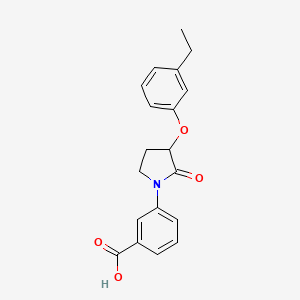
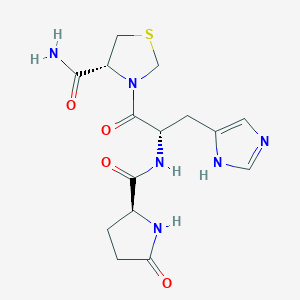
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
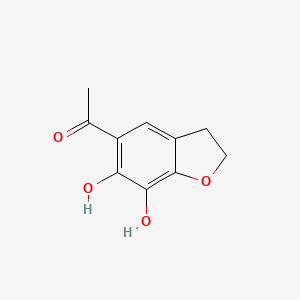
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)
